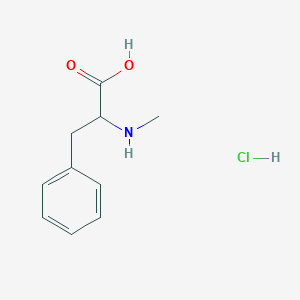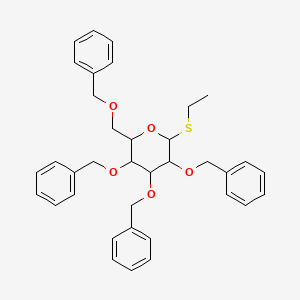
Ethyl 2,3,4,6-tetra-O-benzyl-beta-D-thiogalactopyranoside
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2,3,4,6-tetra-O-benzyl-beta-D-thiogalactopyranoside is a thioglycoside derivative of galactose. This compound is characterized by the presence of ethyl and benzyl groups attached to the galactopyranoside ring, which imparts unique chemical properties and reactivity. It is commonly used in organic synthesis and carbohydrate chemistry due to its stability and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2,3,4,6-tetra-O-benzyl-beta-D-thiogalactopyranoside typically involves the protection of hydroxyl groups in galactose followed by the introduction of thiol and ethyl groups. One common method includes:
Protection of Hydroxyl Groups: Galactose is treated with benzyl chloride in the presence of a base to protect the hydroxyl groups as benzyl ethers.
Introduction of Thiol Group: The protected galactose is then reacted with thiol reagents to introduce the thiol group at the anomeric position.
Ethylation: Finally, the thiolated compound is ethylated using ethyl iodide or ethyl bromide under basic conditions to yield this compound
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. This often involves the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
Ethyl 2,3,4,6-tetra-O-benzyl-beta-D-thiogalactopyranoside undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the benzyl protecting groups.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride (NaH) are used for substitution reactions
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Deprotected galactopyranosides.
Substitution: Various alkyl or aryl thiogalactopyranosides.
科学的研究の応用
Ethyl 2,3,4,6-tetra-O-benzyl-beta-D-thiogalactopyranoside has several applications in scientific research:
Chemistry: Used as a glycosyl donor in the synthesis of complex carbohydrates and glycoconjugates.
Biology: Employed in the study of carbohydrate-protein interactions and as a substrate for glycosyltransferases.
Medicine: Investigated for its potential in drug delivery systems and as a building block for therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of bioactive compounds
作用機序
The mechanism of action of Ethyl 2,3,4,6-tetra-O-benzyl-beta-D-thiogalactopyranoside involves its ability to act as a glycosyl donor. The compound can transfer its glycosyl moiety to acceptor molecules in the presence of glycosyltransferases or other catalysts. This process is crucial in the synthesis of oligosaccharides and glycoconjugates, which are important in various biological processes .
類似化合物との比較
Similar Compounds
2,3,4,6-Tetra-O-benzyl-D-glucopyranose: Similar in structure but with a glucose backbone instead of galactose.
2,3,4,6-Tetra-O-benzyl-D-mannopyranose: Another similar compound with a mannose backbone.
Phenyl 2,3,4,6-tetra-O-acetyl-beta-D-thiogalactopyranoside: Similar thioglycoside with acetyl protecting groups instead of benzyl
Uniqueness
Ethyl 2,3,4,6-tetra-O-benzyl-beta-D-thiogalactopyranoside is unique due to its specific combination of ethyl and benzyl groups, which provide distinct reactivity and stability. This makes it particularly useful in synthetic applications where selective reactions are required.
特性
IUPAC Name |
2-ethylsulfanyl-3,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H40O5S/c1-2-42-36-35(40-26-31-21-13-6-14-22-31)34(39-25-30-19-11-5-12-20-30)33(38-24-29-17-9-4-10-18-29)32(41-36)27-37-23-28-15-7-3-8-16-28/h3-22,32-36H,2,23-27H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRALMNQUAKWSMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1C(C(C(C(O1)COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H40O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
584.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

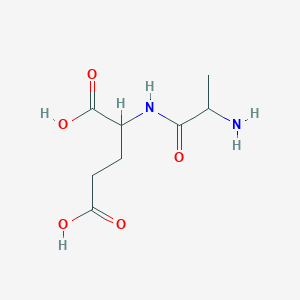
![7-(2-Hydroxypropan-2-yl)-6,6a-dimethyl-4,5,6,6a,7,7a-hexahydronaphtho[2,3-b]oxiren-2(1ah)-one](/img/structure/B12322928.png)
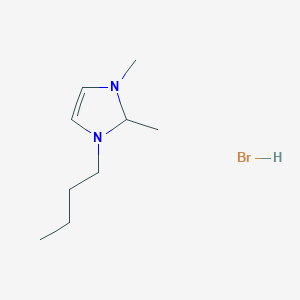


![12-Hydroxy-5-methyl-13-methylidene-7,9-dioxahexacyclo[8.6.2.211,14.01,8.05,17.011,16]icosan-6-one](/img/structure/B12322947.png)
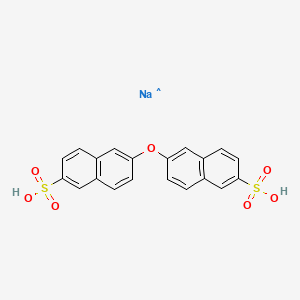
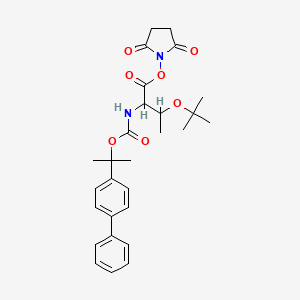
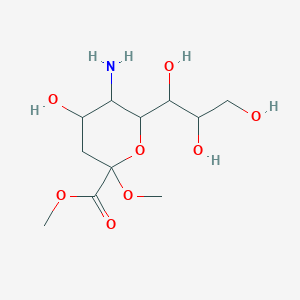
![4,7-Bis(5-bromo-4-(2-octyldodecyl)thiophen-2-yl)-5,6-difluorobenzo[c][1,2,5]thiadiazole](/img/structure/B12322994.png)
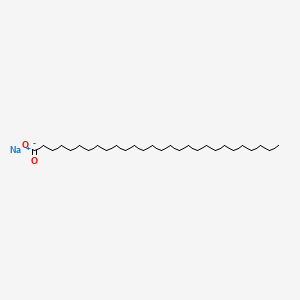
![1,5,7,11-Tetraaza-6-cupraspiro[5.5]undecane-6,6-bis(ylium) chloride](/img/structure/B12322999.png)
